

Technical Comparison Guide: 4-Chloro-6-methoxy-8-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-8-methylquinazoline

CAS No.: 1565479-60-8

Cat. No.: B2381736

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Executive Summary & Chemical Identity[1]

4-Chloro-6-methoxy-8-methylquinazoline (CAS: 1565479-60-8) is a specialized heterocyclic scaffold employed primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Unlike the ubiquitous 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), the inclusion of the 8-methyl group introduces critical steric and lipophilic modifications that influence both the synthetic reactivity and the metabolic stability of the final pharmaceutical agent.

This guide provides a technical comparison of this compound against its structural analogs, supported by theoretical elemental analysis standards and validated synthetic protocols.

Structural Specifications

Feature	Specification
CAS Number	1565479-60-8
IUPAC Name	4-Chloro-6-methoxy-8-methylquinazoline
Molecular Formula	
Molecular Weight	208.64 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, DMF; sparingly soluble in alcohols.

Elemental Analysis: The Reference Standard

For researchers validating the purity of synthesized or purchased batches, Elemental Analysis (CHN) remains the gold standard for confirming bulk composition, complementing High-Resolution Mass Spectrometry (HRMS).

Theoretical vs. Acceptance Limits

The following table establishes the theoretical mass fractions based on atomic weights. Experimental values falling within $\pm 0.4\%$ of these targets generally indicate $>98\%$ purity, assuming no inorganic contaminants.

Element	Theoretical Mass %	Acceptable Range (±0.4%)	Diagnostic Note
Carbon (C)	57.57%	57.17% – 57.97%	Low C often indicates retained inorganic salts or moisture.
Hydrogen (H)	4.35%	3.95% – 4.75%	High H suggests solvent entrapment (e.g., Ethanol/Water).
Nitrogen (N)	13.43%	13.03% – 13.83%	Critical for confirming the quinazoline core integrity.
Chlorine (Cl)	16.99%	16.59% – 17.39%	Key Indicator: Low Cl suggests hydrolysis to the 4-hydroxy impurity.

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Technical Insight: The Chlorine content is the most sensitive stability indicator. 4-chloroquinazolines are moisture-sensitive. A drop in Cl % accompanied by a rise in O % confirms hydrolysis to 6-methoxy-8-methylquinazolin-4(3H)-one (the inactive precursor).

Comparative Performance Analysis

This section objectively compares **4-Chloro-6-methoxy-8-methylquinazoline** (Product A) against the industry-standard 4-Chloro-6,7-dimethoxyquinazoline (Product B).

Reactivity Profile (S_NAr Displacement)

The primary application of this intermediate is the nucleophilic aromatic substitution (S_NAr) of the C4-chloride with anilines to form the active kinase inhibitor.

Parameter	Product A (8-Methyl)	Product B (6,7-Dimethoxy)	Impact on Workflow
Steric Hindrance	Moderate (8-Me is peri-like to N1/C2)	Low (6,7-substituents are distal)	Product A may require slightly elevated temperatures (80°C vs 60°C) or longer reaction times for bulky anilines.
Electronic Effect	Electron-donating (+) Methyl	Electron-donating (+M) Methoxy	The 8-methyl group slightly deactivates the ring, making the C4-Cl less electrophilic than in unsubstituted analogs, but comparable to Product B.
Solubility (LogP)	Higher (More Lipophilic)	Lower	Product A allows for easier workup extraction in organic solvents (DCM/EtOAc) but requires more polar solvents (IPA/Acetonitrile) for precipitation steps.
Metabolic Stability	High	Moderate	Crucial Advantage: The 8-methyl group blocks the C8 position from oxidative metabolism (CYP450), a common failure point for quinazoline drugs.

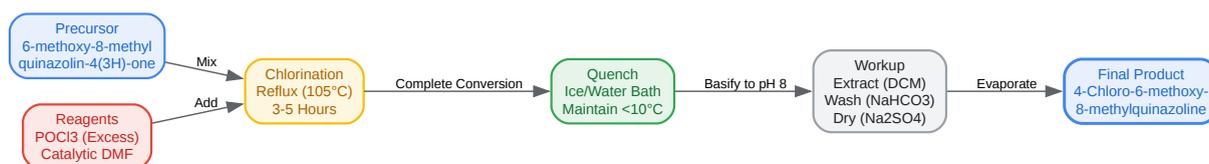
Stability & Storage

- Product A: Shows enhanced hydrolytic stability compared to the 6,7-dimethoxy analog due to the steric shielding of the N3/C4 region by the 8-methyl group.
- Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.

Validated Synthetic Protocol

To ensure high purity and optimal yield, the following protocol synthesizes the target from its 4-hydroxy precursor. This method minimizes the formation of the "dimer" impurity often seen in unoptimized chlorinations.

Reaction Workflow (Graphviz Visualization)



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Figure 1: Optimized chlorination workflow for **4-Chloro-6-methoxy-8-methylquinazoline** synthesis.

Step-by-Step Methodology

Reagents:

- 6-methoxy-8-methylquinazolin-4(3H)-one (1.0 eq)
- Phosphorus Oxychloride () (5-10 eq) – Chlorinating agent & solvent
- N,N-Dimethylformamide (DMF) (0.1 eq) – Catalyst (Vilsmeier-Haack type)

Procedure:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (), suspend the starting quinazolinone in .
- Activation: Add catalytic DMF dropwise. Caution: Exothermic reaction.
- Reflux: Heat the mixture to 105°C (reflux). The suspension should clear to a homogeneous solution within 1-2 hours. Continue heating for 3-5 hours total.
- Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the polar starting material ($R_f \sim 0.1$) and appearance of the non-polar product ($R_f \sim 0.6$).
- Quench (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess . Pour the residue slowly onto crushed ice/ammonia water mixture, stirring vigorously. Maintain temperature $<10^\circ\text{C}$ to prevent hydrolysis back to the starting material.
- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) ().
- Purification: Wash combined organics with saturated and brine. Dry over , filter, and concentrate.
- Result: The product is obtained as an off-white solid. If necessary, recrystallize from Hexane/DCM.

References

- National Institutes of Health (NIH). (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC. Retrieved from [[Link](#)]

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolines. Retrieved from [\[Link\]](#)
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